Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH
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Overview
Description
Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is a synthetic peptide derivative used in various scientific research applications. This compound is characterized by the presence of multiple protective groups, including fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and polyethylene glycol (PEG). These protective groups are essential for the stability and functionality of the peptide during synthesis and application.
Mechanism of Action
Target of Action
Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is a compound used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it is being used to construct .
Mode of Action
The compound interacts with its targets through a process known as Fmoc/tBu-based strategies . This involves the use of a cleavage cocktail to separate the peptide from the support while removing the protecting groups from the side-chains . The goal is to do this as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
Biochemical Pathways
The affected pathways involve the synthesis of peptides. The compound plays a crucial role in the cleavage and deprotection steps, which are key stages in peptide synthesis . The downstream effects include the generation of a peptide that has been separated from the support and had its side-chain protecting groups removed .
Result of Action
The result of the compound’s action is the production of a peptide that has been cleaved from the support and had its side-chain protecting groups removed . This peptide can then be recovered from the reaction mixture and analyzed .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out . Factors such as the concentration of trifluoroacetic acid (TFA), the types of scavengers used, and the reaction times can all affect the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group using a base such as piperidine. Subsequent amino acids are then coupled to the growing chain using coupling reagents like HBTU or DIC, with each step followed by deprotection and washing .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring its high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of protective groups such as Fmoc and Boc using bases like piperidine and acids like trifluoroacetic acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Major Products Formed
The primary product formed is the desired peptide sequence with the protective groups removed, resulting in a functional peptide ready for further applications .
Scientific Research Applications
Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is widely used in various fields of scientific research:
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Arg(Boc)-OH: Lacks the PEG moiety, making it less soluble and potentially less stable.
Fmoc-L-Arg(Pbf)-OH: Uses a different protective group (Pbf) for arginine, which may offer different stability and reactivity profiles.
Uniqueness
Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is unique due to the presence of the PEG moiety, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoylamino]methylidene]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N6O11/c1-37(2,3)54-34(48)41-19-21-52-23-22-51-20-18-40-33(47)43-32(44-36(50)55-38(4,5)6)39-17-11-16-30(31(45)46)42-35(49)53-24-29-27-14-9-7-12-25(27)26-13-8-10-15-28(26)29/h7-10,12-15,29-30H,11,16-24H2,1-6H3,(H,41,48)(H,42,49)(H,45,46)(H3,39,40,43,44,47,50)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYVNPBTHDTEMP-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N6O11 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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